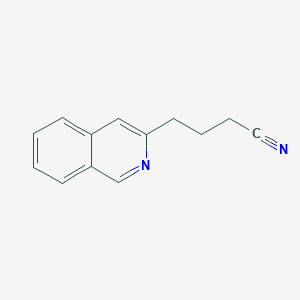
4-Isoquinolin-3-YL-butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoquinolin-3-YL-butyronitrile is a chemical compound with the molecular formula C13H12N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolin-3-YL-butyronitrile typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and butyronitrile as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Catalysts: Metal catalysts such as palladium or copper may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isoquinolin-3-YL-butyronitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, amines, and substituted nitriles .
Scientific Research Applications
4-Isoquinolin-3-YL-butyronitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives, including this compound, are explored for their potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isoquinolin-3-YL-butyronitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-3-yl)heteroalkyl-2-ones: These compounds share a similar isoquinoline core structure and exhibit similar biological activities.
Quinolinyl-pyrazoles: These compounds also contain a nitrogen-containing heterocyclic ring and are known for their pharmacological properties.
Uniqueness
4-Isoquinolin-3-YL-butyronitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
CAS No. |
396717-24-1 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-isoquinolin-3-ylbutanenitrile |
InChI |
InChI=1S/C13H12N2/c14-8-4-3-7-13-9-11-5-1-2-6-12(11)10-15-13/h1-2,5-6,9-10H,3-4,7H2 |
InChI Key |
WNFFLHJDFSCVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


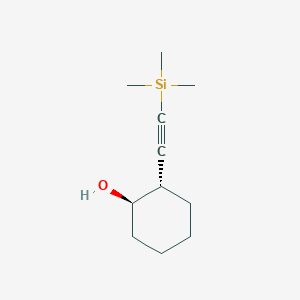
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)

![Thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B11900069.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)

![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B11900080.png)
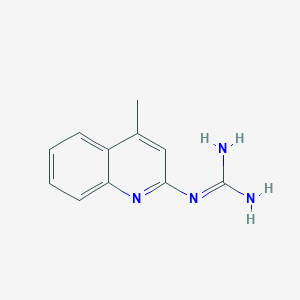


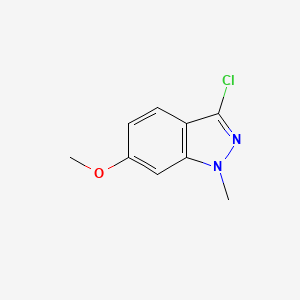
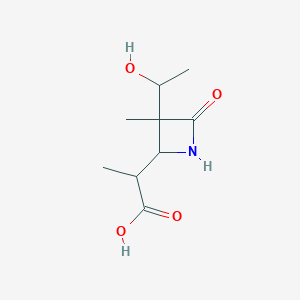
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)
